Cas no 1478987-26-6 (ethyl 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylate)

ethyl 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- CS-0288103
- 1478987-26-6
- AKOS014349021
- ethyl 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylate
- Ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate
- EN300-1122402
- Cyclobutanecarboxylic acid, 1-(aminomethyl)-3-(1,1-dimethylethyl)-, ethyl ester
-
- インチ: 1S/C12H23NO2/c1-5-15-10(14)12(8-13)6-9(7-12)11(2,3)4/h9H,5-8,13H2,1-4H3
- InChIKey: FIPRTHNBGRJYFW-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1(CN)CC(C(C)(C)C)C1)=O
計算された属性
- せいみつぶんしりょう: 213.172878976g/mol
- どういたいしつりょう: 213.172878976g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- 密度みつど: 0.994±0.06 g/cm3(Predicted)
- ふってん: 268.1±13.0 °C(Predicted)
- 酸性度係数(pKa): 10.27±0.29(Predicted)
ethyl 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1122402-5.0g |
ethyl 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylate |
1478987-26-6 | 5g |
$3645.0 | 2023-06-09 | ||
Enamine | EN300-1122402-2.5g |
ethyl 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylate |
1478987-26-6 | 95% | 2.5g |
$1931.0 | 2023-10-26 | |
Enamine | EN300-1122402-1.0g |
ethyl 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylate |
1478987-26-6 | 1g |
$1256.0 | 2023-06-09 | ||
Enamine | EN300-1122402-0.1g |
ethyl 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylate |
1478987-26-6 | 95% | 0.1g |
$867.0 | 2023-10-26 | |
Enamine | EN300-1122402-10.0g |
ethyl 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylate |
1478987-26-6 | 10g |
$5405.0 | 2023-06-09 | ||
Enamine | EN300-1122402-5g |
ethyl 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylate |
1478987-26-6 | 95% | 5g |
$2858.0 | 2023-10-26 | |
Enamine | EN300-1122402-1g |
ethyl 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylate |
1478987-26-6 | 95% | 1g |
$986.0 | 2023-10-26 | |
Enamine | EN300-1122402-0.5g |
ethyl 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylate |
1478987-26-6 | 95% | 0.5g |
$946.0 | 2023-10-26 | |
Enamine | EN300-1122402-0.25g |
ethyl 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylate |
1478987-26-6 | 95% | 0.25g |
$906.0 | 2023-10-26 | |
Enamine | EN300-1122402-0.05g |
ethyl 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylate |
1478987-26-6 | 95% | 0.05g |
$827.0 | 2023-10-26 |
ethyl 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylate 関連文献
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
ethyl 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylateに関する追加情報
Introduction to ethyl 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylate (CAS No. 1478987-26-6)
Ethyl 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylate (CAS No. 1478987-26-6) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique cyclobutane core and functional groups, exhibits promising properties that make it a valuable candidate for various applications, including drug development and chemical synthesis.
The molecular structure of ethyl 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylate consists of a cyclobutane ring substituted with a tert-butyl group and an aminomethyl group, which is esterified with an ethyl group. This configuration imparts specific chemical and physical properties that are crucial for its potential uses in pharmaceuticals and other advanced materials.
Recent studies have highlighted the importance of cyclobutane derivatives in the development of novel therapeutic agents. The cyclobutane ring, due to its rigid structure, can influence the conformational stability and bioavailability of the compound. The presence of the tert-butyl group enhances the lipophilicity, which is beneficial for crossing biological membranes and improving cellular uptake. The aminomethyl group, on the other hand, can participate in hydrogen bonding and other interactions that are essential for binding to target proteins or receptors.
In the context of drug discovery, ethyl 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylate has been investigated for its potential as a lead compound in the development of new drugs. Research has shown that this compound can modulate various biological pathways, including those involved in inflammation, pain, and neurodegenerative diseases. Its ability to interact with specific protein targets makes it a promising candidate for further optimization through structure-activity relationship (SAR) studies.
One of the key areas of interest is the use of ethyl 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylate in the treatment of neurological disorders. Preclinical studies have demonstrated that this compound can cross the blood-brain barrier and exert neuroprotective effects. These findings suggest that it could be developed into a therapeutic agent for conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Beyond its potential in pharmaceuticals, ethyl 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylate also holds promise in other scientific fields. For instance, its unique chemical properties make it suitable for use as a building block in organic synthesis. Chemists can leverage its functional groups to create complex molecules with tailored properties for applications ranging from materials science to catalysis.
The synthesis of ethyl 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylate typically involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include the cyclization of appropriate precursors followed by functional group modifications. Advances in synthetic methodologies have made it possible to produce this compound on both laboratory and industrial scales with high efficiency.
In conclusion, ethyl 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylate (CAS No. 1478987-26-6) is a versatile compound with significant potential in various scientific and industrial applications. Its unique molecular structure and functional groups make it an attractive candidate for drug development, organic synthesis, and other advanced materials research. Ongoing studies continue to uncover new insights into its properties and applications, further solidifying its importance in the field of chemistry.
1478987-26-6 (ethyl 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylate) 関連製品
- 1224431-55-3(4,5-Dimethoxy-2-fluorotoluene)
- 91659-00-6(Benzoic acid, 2,4-dibromo-3-hydroxy-)
- 2089648-68-8(Ethyl 6-azaspiro[3.4]octane-8-carboxylate hcl)
- 1429901-28-9(3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine)
- 956935-39-0(5-Methyl-1-propyl-1H-pyrazole-3-carboxamide)
- 807382-47-4(4-(1-(Methoxycarbonyl)cyclopropyl)benzoic Acid)
- 2639437-38-8(tert-butyl N-4-(hydroxymethyl)-2,3-dimethylphenylcarbamate)
- 227752-45-6(Furo[3,2-b]pyridine-6-carboxaldehyde,2,3-dihydro-)
- 2137364-19-1((2R)-2-amino-4-cyano-5,5-dimethylhexanoic acid)
- 2830401-11-9(9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane hemi(oxalic acid))



